molecular formula C17H19NO2 B495531 N-[3-(2-phenylethoxy)phenyl]propanamide

N-[3-(2-phenylethoxy)phenyl]propanamide

Cat. No.: B495531
M. Wt: 269.34g/mol
InChI Key: PWONEQCKCAKQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Phenylethoxy)phenyl]propanamide is a propanamide derivative featuring a phenylethoxy group attached to the meta position of the phenyl ring. This structure combines an aromatic ether linkage with an amide functional group, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-[3-(2-phenylethoxy)phenyl]propanamide

InChI

InChI=1S/C17H19NO2/c1-2-17(19)18-15-9-6-10-16(13-15)20-12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,18,19)

InChI Key

PWONEQCKCAKQFM-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)OCCC2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Biological Relevance/Applications References
N-[3-(2-Phenylethoxy)phenyl]propanamide Phenylethoxy group at meta position; unmodified propanamide backbone Potential CNS or enzyme modulation -
3-(Trifluoromethoxy)phenyl-propanamide derivatives (57a–c) Trifluoromethoxy group; bulky alkyl/cycloalkylamino substituents MDH inhibitors targeting tumor microenvironment
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Chlorophenethyl and methoxynaphthyl groups Not specified (structural novelty)
N-[2-(Diethylamino)ethyl]-N-(2-hydroxyethyl)-3-(2-phenylethoxy)propanamide Diethylamino and hydroxyethyl substitutions on propanamide; phenylethoxy chain Potential surfactant or receptor ligand
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide Fluorophenylamino group; secondary amide linkage Possible kinase or receptor modulation
Dopamine D2 antagonists (e.g., compounds 1–12) Sulfonamido, oxazinyl, or trifluoromethylphenyl groups Selective dopamine D2 receptor antagonists

Key Observations :

  • Electron-Withdrawing Groups : Compounds with trifluoromethoxy (57a–c) or fluoro () substituents exhibit enhanced lipophilicity and metabolic stability, which may improve bioavailability .
  • Amide Modifications: Secondary amides (e.g., 2-[(3-fluorophenyl)amino]-N-phenylpropanamide) or tertiary amides (e.g., N-[2-(diethylamino)ethyl] derivatives) alter hydrogen-bonding capacity, affecting target binding .
  • Bulkier Substituents : Cycloalkyl or branched alkyl groups (e.g., 57b–c) may sterically hinder interactions but improve selectivity for enzymes like malate dehydrogenase (MDH) .

Physicochemical Properties

  • Melting Points : MDH inhibitors (57a–c) range from 101–103°C (solid) to liquids, influenced by alkyl/cycloalkyl groups .
  • Solubility : Sulfonamido-containing compounds () exhibit higher aqueous solubility due to polar groups, whereas trifluoromethoxy derivatives () are more lipophilic .
  • Spectroscopic Profiles :
    • 1H NMR : Phenylethoxy groups show characteristic δ 4.1–4.3 ppm (OCH2) and aromatic protons at δ 6.5–7.5 ppm .
    • HRMS : Used to confirm molecular ions (e.g., [M+H]+ for 57a: 451.2571) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.